molecular formula C13H14N2O3 B160237 N-Acetyl-D-tryptophan CAS No. 2280-01-5

N-Acetyl-D-tryptophan

Cat. No. B160237
CAS RN: 2280-01-5
M. Wt: 246.26 g/mol
InChI Key: DZTHIGRZJZPRDV-GFCCVEGCSA-N
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Description

N-Acetyl-D-tryptophan is the N-acetyl derivative of D-tryptophan. It is a D-tryptophan derivative and a N-acetyl-D-amino acid . It is a conjugate acid of a N-acetyl-D-tryptophanate and an enantiomer of a N-acetyl-L-tryptophan . It is a metabolite found in or produced by Saccharomyces cerevisiae .


Synthesis Analysis

The biosynthesis and metabolism of N-Acylated aromatic amino acids, including N-Acetyl-D-tryptophan, have been studied . The first step in this pathway is tryptophan degradation, initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase, or tryptophan 2,3-dioxygenase .


Molecular Structure Analysis

The molecular formula of N-Acetyl-D-tryptophan is C13H14N2O3 . The IUPAC name is (2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid . The InChI and SMILES strings provide more detailed structural information .


Chemical Reactions Analysis

N-Acetyl-D-tryptophan has been identified as an inhibitor of mitochondrial cytochrome c release, making it a potential neuroprotective agent . It has been shown to be neuroprotective in NSC-34 motor neuron-like cells and/or primary motor neurons .


Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl-D-tryptophan is 246.26 g/mol . The physical state of N-Acetyl-DL-tryptophan is a powder, and its color ranges from white to light yellow . The melting point is 195°C (dec.) .

Scientific Research Applications

1. Mitigation of Oxidation in Therapeutic Antibody Formulations

  • Summary of Application: N-acetyl-DL-tryptophan is used in the formulation of biotherapeutic drugs to reduce oxidation of susceptible tryptophan and methionine residues in antibodies .
  • Methods of Application: Antibodies were subjected to AAPH and light exposure in the presence of N-acetyl-DL-tryptophan and L-methionine. Oxidation in relevant CDR and Fc residues was quantified by peptide map .
  • Results: Peptide mapping demonstrated that N-acetyl-DL-tryptophan was effective at protecting tryptophans from AAPH stress, and that the combination of N-acetyl-DL-tryptophan and L-methionine protected both tryptophan and methionine from AAPH stress .

2. Neuroprotection in Models of Amyotrophic Lateral Sclerosis

  • Summary of Application: N-acetyl-L-tryptophan (L-NAT) and N-acetyl-DL-tryptophan are neuroprotective in NSC-34 motor neuron-like cells and/or primary motor neurons .
  • Methods of Application: By quantifying cell death, it was demonstrated that L-NAT and N-acetyl-DL-tryptophan are neuroprotective, while their isomer N-acetyl-D-tryptophan has no protective effect .
  • Results: L-NAT inhibits the secretion of Substance P and IL-1b and mitochondrial dysfunction by effectively inhibiting the release of cytochrome c/Smac/AIF from mitochondria into the cytoplasm and activation of apoptotic pathways .

3. Biopharmaceutical Production

  • Summary of Application: N-Acetyl-DL-tryptophan is used in downstream applications of biopharmaceutical production as a transfer agent or stabilizer .
  • Methods of Application: N-Acetyl-DL-tryptophan is produced via chemical synthesis using the standard amino acid, tryptophan .

4. Radioprotection

  • Summary of Application: L-NAT was found to provide radioprotection by neutralizing radiation-induced oxidative stress .
  • Results: L-NAT enhances antioxidant enzymes (CAT, SOD, GST, and GPx), and protects DNA from radiation-induced damage .

Safety And Hazards

N-Acetyl-D-tryptophan should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTHIGRZJZPRDV-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018144
Record name N-Acetyl-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Acetyl-D-tryptophan

CAS RN

2280-01-5
Record name N-Acetyl-D-tryptophan
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-D-tryptophan
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Record name N-Acetyl-D-tryptophan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-D-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.194
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Synthesis routes and methods

Procedure details

Cells of the E. coli transformant were inoculated on an LB agar plate. Each colony grown on the plate was inoculated with a toothpick to a well of a microtiter plate which contained 150 μl of LB culture medium containing 50 μg/ml ampicillin and 0.02 mM IPTG, and then the microtiter plate was covered with Breathable Sealing Membrane (Nalgene). The microtiter plate was incubated at 37° C. for 18 hours while being shaken. 10 μl of the culture medium solution was added to the reaction solution containing 300 mM Tris-hydrochloride buffer (pH 8.0), 0.1% cetylpyridinium bromide, 5% N-acetyl-DL-tryptophan, 1% N-acetyl-L-tryptophan, and distilled water in the wells of a microtiter plate. The plate was incubated at 25° C. for 1 hour while being shaken. Then, D-tryptophan produced from N-acetyl-D-tryptophan was quantified by colorimetry according to the TNBS method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
317
Citations
AC Sirianni, J Jiang, J Zeng, LL Mao… - Journal of …, 2015 - Wiley Online Library
… ‐l‐tryptophan (L‐ NAT ) and N‐acetyl‐ DL ‐tryptophan are neuroprotective in NSC ‐34 motor neuron‐like cells and/or primary motor neurons, while their isomer N‐acetyl‐d‐tryptophan …
Number of citations: 34 onlinelibrary.wiley.com
DDF Shiao, JM Sturtevant - Biochemistry, 1969 - ACS Publications
… The Heats of Dilution of Indole and N-Acetyl-D-tryptophan. Under the experimental conditions employed in this work, the heat effects due to the dilution of these compounds were …
Number of citations: 64 pubs.acs.org
DJ Siehr, C Chang, HL Cheng - Phytochemistry, 1969 - Elsevier
… on the synthesis of N-acetylD-tryptophan by micro-organisms. Luckners has reported that two Penicillium species convert D-tryptophan to N-acetyl-D-tryptophan. Several species of …
Number of citations: 8 www.sciencedirect.com
AC Shabica, M Tishler - Journal of the American Chemical Society, 1949 - ACS Publications
… The brucine salt of N-acetylD-tryptophan separates cleanly from ethanol and the l- form is obtained from the mother liquor. The N-… of pure brucine salt of N-acetyl-Dtryptophan ([ «]25d — …
Number of citations: 26 pubs.acs.org
HJL Liang, JA Anderson - Phytochemistry, 1978 - Elsevier
Claviceps purpurpea PRL 1980 converts L-tryptophan to N-acetyl-L-trytophan. There is little acetylation of D-tryptophan. Added N-acetyl-L -trypotophan. has no effect on alkaloid …
Number of citations: 6 www.sciencedirect.com
Y Pan, S Yu, J Wang, W Li, H Li, C Bai, Y Sheng, M Li… - PeerJ, 2021 - peerj.com
The aim of this study was to investigate the changes of TLR4/NLRP3 signal during hepatic ischemia-reperfusion injury (HIRI) and to verify whether N-acetyl-L-tryptophan (L-NAT) …
Number of citations: 12 peerj.com
Y Kameda, Y Ishii - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
… In the earlier papers1,2) it was shown that N-acetyl-DL-tryptophan was asymmetrically hydrolyzed to produce L-tryptophan and N-acetyl-D-tryptophan by the acylase of soil bacteria KT …
Number of citations: 2 www.jstage.jst.go.jp
K Martinek, AV Levashov, VL Rubaĭlo… - Biokhimiia (Moscow …, 1970 - europepmc.org
[S-shape character of the relation of the initial reaction rate to substrate concentration during inhibition by N-acetyl-D-tryptophan of the hydrolysis of ethyl aceturate by alpha-chymotrypsin] …
Number of citations: 2 europepmc.org
H Li, Y Pan, H Wu, S Yu, J Wang, J Zheng, C Wang… - PeerJ, 2020 - peerj.com
In order to investigate the mechnism of hepatoprotective of N-acetyl-L-tryptophan (L-NAT) against ischemia-reperfusion (I/R) injury, the effects of L-NAT were investigated in hepatic …
Number of citations: 12 peerj.com
J Matalińska, PFJ Lipiński - Molecular and Cellular Neuroscience, 2022 - Elsevier
… Note: NAT was studied here along with N-acetyl-D-tryptophan in the desire to check if the NAT effect is receptor specific. Furthermore, L732,138 (a validated NK1R antagonist, …
Number of citations: 4 www.sciencedirect.com

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